3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol
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Overview
Description
3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with a suitable aldehyde under acidic or basic conditions to form the imine linkage. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or acetonitrile.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 50-60°C).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The imine linkage can also interact with nucleophilic sites on proteins, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A precursor in the synthesis of the target compound.
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine: Another compound featuring the triazole ring.
3,5-Di(4H-1,2,4-triazol-4-yl)benzoic acid: Contains multiple triazole rings.
Uniqueness
3-[(Z)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]phenol is unique due to its combination of a triazole ring and a phenolic group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C11H12N4O |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-[(Z)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol |
InChI |
InChI=1S/C11H12N4O/c1-8-13-14-9(2)15(8)12-7-10-4-3-5-11(16)6-10/h3-7,16H,1-2H3/b12-7- |
InChI Key |
IZHPNYOASSSBIR-GHXNOFRVSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C\C2=CC(=CC=C2)O)C |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC(=CC=C2)O)C |
Origin of Product |
United States |
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